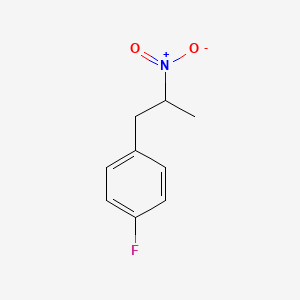
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) is an organic compound with the molecular formula C17H25I. It is a white solid that is used in various scientific research applications, particularly in the field of liquid crystal materials .
Métodos De Preparación
The synthesis of 4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) typically involves the iodination of 4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene. This can be achieved through various synthetic routes, including the use of iodine and a suitable oxidizing agent. The reaction is usually carried out under inert gas conditions (such as nitrogen or argon) at low temperatures to prevent unwanted side reactions .
Análisis De Reacciones Químicas
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) is primarily used in the development of liquid crystal materials. These materials are essential in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices. The compound’s unique structure allows it to exhibit desirable liquid crystalline properties, making it a valuable component in the design of advanced display technologies .
Mecanismo De Acción
The mechanism of action of 4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) in liquid crystal applications involves its ability to align and reorient under the influence of an electric field. This alignment changes the optical properties of the liquid crystal material, allowing it to modulate light and create images on a display. The molecular targets and pathways involved in this process are primarily related to the compound’s interaction with the liquid crystal matrix .
Comparación Con Compuestos Similares
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) can be compared to other similar compounds used in liquid crystal applications, such as:
4-Iodo-4’-pentylbiphenyl: Another liquid crystal compound with similar properties but a different molecular structure.
4-Cyano-4’-pentylbiphenyl: A compound with a cyano group instead of an iodine atom, offering different liquid crystalline properties.
4-Pentyl-4’-cyanobiphenyl: Similar to 4-Cyano-4’-pentylbiphenyl but with a different arrangement of functional groups.
The uniqueness of 4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) lies in its specific molecular structure, which imparts distinct liquid crystalline properties that are advantageous for certain applications in display technology.
Propiedades
Fórmula molecular |
C23H35I |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
1-iodo-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C23H35I/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3 |
Clave InChI |
IFFRDOOMYKZACQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


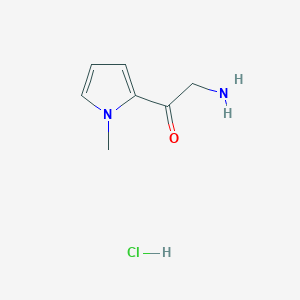

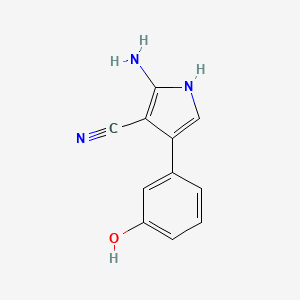
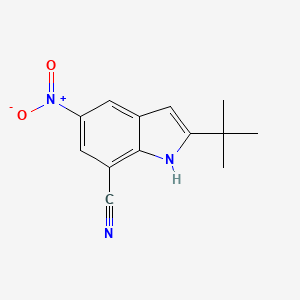



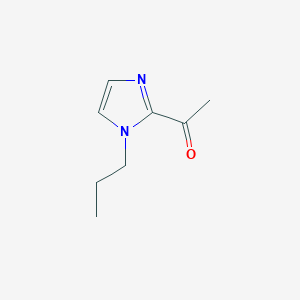


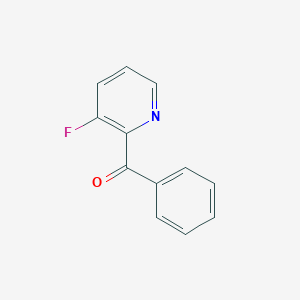
![(4-Chloro-phenyl)-[2-(3-chloro-phenyl)-ethyl]-amine](/img/structure/B1504344.png)
